molecular formula C9H9F3O B031095 2-[4-(Trifluoromethyl)phenyl]ethanol CAS No. 2968-93-6

2-[4-(Trifluoromethyl)phenyl]ethanol

Cat. No.: B031095
CAS No.: 2968-93-6
M. Wt: 190.16 g/mol
InChI Key: SXMYWTQEZRZKBK-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Scientific Disciplines

The Trifluoromethyl Group: A Pillar in Medicinal Chemistry

The trifluoromethyl (-CF3) group is a frequently utilized functional group in the design of pharmaceutical drugs. Its introduction into a drug candidate can significantly enhance its therapeutic profile. The strong electron-withdrawing nature of the -CF3 group can influence the acidity or basicity of nearby functional groups, which in turn can affect how the drug interacts with its biological target.

One of the key advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. google.com The strength of the carbon-fluorine bonds makes the -CF3 group resistant to enzymatic degradation, which can lead to a longer half-life of the drug in the body. mdpi.com Furthermore, the lipophilicity, or the ability to dissolve in fats and lipids, of a molecule is often increased by the presence of a trifluoromethyl group. This can improve the drug's ability to cross cell membranes and reach its site of action. mdpi.com The -CF3 group is often employed as a bioisostere for other chemical groups, such as a methyl or chloro group, to optimize the drug's steric and electronic properties for better receptor binding.

Enhancing Crop Protection with Trifluoromethylated Agrochemicals

In the realm of agrochemicals, the trifluoromethyl group has been instrumental in the development of new and effective pesticides, including herbicides, insecticides, and fungicides. A significant portion of modern crop protection products contain this moiety. The introduction of a -CF3 group can increase the potency and selectivity of an agrochemical, allowing for lower application rates and reduced environmental impact.

The stability of the trifluoromethyl group ensures that the agrochemical persists long enough to be effective. Its lipophilic nature aids in the penetration of the waxy outer layers of plants and insects. Research has shown that phenylethanol derivatives containing a trifluoromethyl pyrazole (B372694) pharmacophore exhibit significant antifungal activity against various plant pathogens. rsc.orgresearchgate.net This highlights the potential of trifluoromethyl-containing scaffolds in the discovery of novel agricultural fungicides.

Engineering Advanced Materials with the Trifluoromethyl Group

The unique electronic properties of the trifluoromethyl group also make it a valuable component in the field of materials science. Its strong electron-withdrawing character can be harnessed to tune the optical and electronic properties of organic materials. For instance, the incorporation of -CF3 groups into polymers can enhance their thermal stability, chemical resistance, and dielectric properties.

In the development of organic light-emitting diodes (OLEDs) and other electronic devices, trifluoromethylated aromatic compounds are of interest for their potential to influence charge transport and device performance. The introduction of this group can also be used to modify the surface properties of materials, creating hydrophobic and oleophobic surfaces.

A Closer Look at 2-[4-(Trifluoromethyl)phenyl]ethanol: Structure and Research Significance

This compound is a primary alcohol with a phenyl ring substituted at the para-position with a trifluoromethyl group. This specific arrangement of functional groups makes it a valuable building block in organic synthesis.

Structural Features:

Aromatic Ring: The benzene (B151609) ring provides a rigid scaffold for the molecule.

Ethanol (B145695) Side Chain: The primary alcohol group is a versatile functional handle that can participate in a wide range of chemical reactions, such as esterification, etherification, and oxidation.

The research interest in this compound stems primarily from its utility as a precursor for more complex molecules with potential applications in pharmaceuticals and agrochemicals. The presence of both the trifluoromethyl group and the reactive ethanol side chain allows for the synthesis of a diverse array of derivatives. For example, it can be used to introduce the 4-(trifluoromethyl)phenethyl moiety into larger molecular frameworks, a strategy often employed in the development of new bioactive compounds. While direct and extensive research on this specific molecule is not widely published, its role as a key intermediate is evident from the synthesis of related and more complex trifluoromethyl-containing phenylethanol derivatives that show promise in various fields.

Below is a table summarizing some of the key properties of this compound:

PropertyValue
Chemical Formula C₉H₉F₃O
Molecular Weight 190.16 g/mol
Appearance Liquid
CAS Number 2968-93-6

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMYWTQEZRZKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460844
Record name 2-[4-(trifluoromethyl)phenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2968-93-6
Record name 2-[4-(trifluoromethyl)phenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(trifluoromethyl)phenyl]ethan-1-ol
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Advanced Synthetic Methodologies for 2 4 Trifluoromethyl Phenyl Ethanol and Its Analogues

Traditional and Modern Chemical Synthetic Routes

The preparation of 2-[4-(trifluoromethyl)phenyl]ethanol is primarily achieved through a two-step sequence: the synthesis of the ketone precursor, 4'-(trifluoromethyl)acetophenone, followed by its reduction to the desired alcohol. Both traditional and modern methods are employed for each of these critical steps.

Reductive Methodologies from Ketone Precursors

The reduction of the carbonyl group in 4'-(trifluoromethyl)acetophenone is the final and crucial step in synthesizing this compound. The choice of reductive methodology influences the reaction's efficiency, selectivity, and environmental impact.

Standard chemical hydrides are effective for the reduction of 4'-(trifluoromethyl)acetophenone. Agents like sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents (e.g., methanol or ethanol) or lithium aluminum hydride (LiAlH₄) in ethereal solvents (e.g., diethyl ether or tetrahydrofuran) readily convert the ketone to the corresponding secondary alcohol. While highly effective, these stoichiometric reagents generate significant waste, and LiAlH₄ requires stringent anhydrous conditions due to its high reactivity.

For asymmetric synthesis, which is crucial for pharmaceutical applications, chiral reducing agents or catalysts are employed. Chiral organomagnesium amides, for instance, have been shown to reduce trifluoromethyl ketones to secondary alcohols with high enantioselectivity and chemical yields, often exceeding 95% conversion. chemicalbook.com These methods provide access to specific enantiomers of the target alcohol.

Catalytic hydrogenation offers a greener and more atom-economical alternative to hydride reagents. This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for ketone hydrogenation include precious metals like palladium (Pd), platinum (Pt), and ruthenium (Ru) supported on carbon. For instance, the hydrogenation of acetophenone derivatives to phenylethanol can be achieved with high conversion and selectivity using nickel-based catalysts under mild industrial conditions. organic-chemistry.org

Asymmetric transfer hydrogenation, often utilizing chiral ruthenium or rhodium complexes, is a powerful technique for producing enantiomerically enriched alcohols. These processes use a hydrogen donor, such as isopropanol or formic acid, in place of gaseous H₂. Chiral Ru complexes derived from amino acids like proline have demonstrated success in the asymmetric transfer hydrogenation of various ketones. masterorganicchemistry.com Biocatalytic reductions using recombinant E. coli cells have also been developed, offering excellent enantioselectivity (>99.9% ee) for the synthesis of chiral (R)-1-[4-(trifluoromethyl)phenyl]ethanol. youtube.com

Table 1: Comparison of Reductive Methods for 4'-(Trifluoromethyl)acetophenone

MethodReagent/CatalystTypical SolventAdvantagesDisadvantages
Chemical Reduction Sodium Borohydride (NaBH₄)Methanol/Ethanol (B145695)Simple, high yield, mild conditionsStoichiometric waste
Chemical Reduction Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether/THFHighly reactive, effectiveRequires anhydrous conditions, hazardous
Catalytic Hydrogenation H₂ / Pd/C or Ru/CEthanol/Ethyl AcetateAtom economical, cleanRequires pressure equipment, catalyst cost
Asymmetric Transfer Hydrogenation Chiral Ru-complex / IsopropanolIsopropanolHigh enantioselectivity, mild conditionsCatalyst cost and complexity
Biocatalysis Recombinant E. coliAqueous BufferVery high enantioselectivity, greenRequires specific enzymes and conditions

Friedel-Crafts Related Syntheses for Trifluoromethylphenyl Moieties

The Friedel-Crafts acylation is a fundamental reaction for attaching an acyl group to an aromatic ring and is a primary method for synthesizing the ketone precursor, 4'-(trifluoromethyl)acetophenone. youtube.comacs.org The reaction typically involves treating trifluoromethylbenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). acs.orgorgsyn.org

The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring. orgsyn.orgresearchgate.net A key challenge in this specific synthesis is regioselectivity. The trifluoromethyl (-CF₃) group is a strongly electron-withdrawing and deactivating group, which directs incoming electrophiles primarily to the meta position. chemicalbook.comnih.gov Therefore, direct Friedel-Crafts acylation of trifluoromethylbenzene tends to yield the meta-isomer, 3'-(trifluoromethyl)acetophenone, as the major product, making the synthesis of the desired para-isomer inefficient by this direct route.

Grignard Reactions and Derivatives in Fluoroalkylated Amine Synthesis

Grignard reactions offer a powerful and versatile alternative for constructing the carbon skeleton of 4'-(trifluoromethyl)acetophenone and its analogues. This approach circumvents the regioselectivity issues of the direct Friedel-Crafts acylation. The synthesis begins with a para-substituted halobenzotrifluoride, such as 4-bromobenzotrifluoride. This precursor is reacted with magnesium metal in an ether solvent to form the corresponding Grignard reagent, 4-(trifluoromethyl)phenylmagnesium bromide. google.com

This organometallic intermediate can then be reacted with a suitable acetylating agent. While acetyl chloride can be used, it is highly reactive and can lead to the formation of a tertiary alcohol byproduct through a second addition. Acetic anhydride is often a more effective electrophile for this transformation, leading to the desired ketone in high yield. nih.gov This method provides excellent regiocontrol, as the substitution pattern is predetermined by the starting halide.

This Grignard-based strategy can be extended to synthesize various analogues. For example, using different Grignard reagents or acylating agents allows for the creation of a diverse library of fluoroalkylated aryl ketones. These ketones can subsequently be converted into amines through reductive amination, providing access to a wide range of fluoroalkylated amine analogues.

Regioselective Synthetic Strategies

Achieving high regioselectivity is paramount in the synthesis of this compound, specifically in the preparation of its precursor, 4'-(trifluoromethyl)acetophenone. As noted, the powerful meta-directing effect of the -CF₃ group makes direct electrophilic acylation of trifluoromethylbenzene a poor choice for obtaining the para-isomer. chemicalbook.comnih.gov

To overcome this, several regioselective strategies have been developed:

Grignard Reagent Acylation : As described previously, the use of a Grignard reagent prepared from 4-halobenzotrifluoride ensures that the acetyl group is introduced exclusively at the para position. This is one of the most reliable methods for ensuring the correct regiochemistry. nih.govgoogle.com A synthesis reported by ChemicalBook starts with 4-bromotrifluorotoluene, which is then reacted with acetonitrile (B52724) in the presence of lithium and chlorocyclohexane to yield 4'-(trifluoromethyl)acetophenone with 81% yield. chemicalbook.com

Palladium-Catalyzed Cross-Coupling (Heck Reaction) : An alternative advanced method involves the palladium-catalyzed coupling of a 4-halobenzotrifluoride with a vinyl ether. The resulting intermediate is an enol ether, which is readily hydrolyzed with a dilute acid to furnish the target ketone, 4'-(trifluoromethyl)acetophenone. This process offers high regioselectivity, dictated by the position of the halide on the starting material.

Synthesis from Substituted Anilines : For comparison, the synthesis of the meta-isomer often employs a completely different strategy, highlighting the importance of choosing a pathway based on the desired regioisomer. For example, 3'-(trifluoromethyl)acetophenone can be synthesized from 3-trifluoromethylaniline. The aniline is converted to a diazonium salt, which then undergoes a copper-catalyzed coupling reaction with acetaldoxime, followed by hydrolysis to give the meta-substituted ketone.

These examples underscore the necessity of choosing a synthetic route that installs the functional groups in the correct orientation from the outset, rather than relying on the often-unfavorable directing effects in electrophilic aromatic substitution on a deactivated ring.

Table 2: Comparison of Regioselective Strategies for Aryl Ketone Synthesis

StrategyStarting MaterialKey ReagentsRegioselectivityKey Advantage
Direct Friedel-Crafts Acylation TrifluoromethylbenzeneAcetyl Chloride, AlCl₃Poor (Favors meta)Simple, one-pot reaction
Grignard Reagent Acylation 4-BromobenzotrifluorideMg, Acetic AnhydrideExcellent (para)High yield and regiocontrol
Heck Reaction 4-IodobenzotrifluorideVinyl Ether, Pd-catalystExcellent (para)High functional group tolerance
Diazonium Salt Coupling 3-TrifluoromethylanilineNaNO₂, Acetaldoxime, Cu-catalystExcellent (meta)Specific for synthesizing meta-isomers

Catalyst-Free Synthesis Approaches for Trifluoromethylated Alcohols

While many synthetic routes to trifluoromethylated alcohols rely on metal catalysts, research has explored catalyst-free methods to enhance the sustainability and cost-effectiveness of these processes. These approaches often utilize the inherent reactivity of trifluoromethyl ketones or employ alternative energy sources like visible light.

One notable catalyst-free strategy involves the Friedel-Crafts alkylation reaction with trifluoromethyl ketones. nih.gov For instance, the reaction of 3-(trifluoroacetyl)coumarin with pyrrole proceeds under mild, catalyst-free conditions to produce α-trifluoromethylated tertiary alcohols in high yields. nih.govproquest.com This demonstrates the principle of using highly reactive starting materials to circumvent the need for a catalyst. Another approach involves the radical trifluoromethylation of alkenes. By using in situ generated peroxide in N-methyl-2-pyrrolidone (NMP) under an oxygen atmosphere as a radical initiator, various tertiary β-trifluoromethyl alcohols can be synthesized without transition metal catalysts. organic-chemistry.org Furthermore, visible-light-induced cycloaddition reactions of N-tosylhydrazones with trifluoromethyl-substituted compounds can produce trifluoromethyl(spiro)-epoxides, which are valuable precursors to trifluoromethylated alcohols, without the need for a catalyst. rsc.org

Biocatalytic Synthesis and Enantioselective Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure chiral alcohols. Utilizing whole microbial cells or isolated enzymes offers significant advantages, including high stereoselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. mdpi.comtudelft.nl

Asymmetric Bioreduction of Ketone Precursors

The most common biocatalytic route to chiral this compound is the asymmetric reduction of the corresponding prochiral ketone, 4'-(trifluoromethyl)acetophenone. This transformation is mediated by oxidoreductases, such as alcohol dehydrogenases (ADHs) or carbonyl reductases, which deliver a hydride to one face of the carbonyl group, establishing the chiral center with high fidelity. ftb.com.hrresearchgate.net

Using whole microbial cells is often preferred for industrial applications as it circumvents the need for costly enzyme purification and provides an endogenous system for cofactor regeneration (e.g., NAD(P)H). tudelft.nlmdpi.com A variety of microorganisms have been screened for their ability to reduce substituted acetophenones. ftb.com.hrresearchgate.netresearchgate.net

Recombinant Escherichia coli cells expressing a specific carbonyl reductase have proven highly effective for producing (R)-1-[4-(trifluoromethyl)phenyl]ethanol. mdpi.comresearchgate.net In one study, using E. coli LXCAR-S154Y as the biocatalyst, a high yield and excellent enantiomeric excess were achieved. mdpi.com Similarly, the (R)-enantiomer of the 3-trifluoromethyl analogue, (R)-1-[3-(trifluoromethyl)phenyl]ethanol, was successfully synthesized using a recombinant E. coli variant with an enantiomeric excess (ee) greater than 99.9%. nih.gov Other newly isolated microorganisms, such as Leifsonia xyli and Trichoderma asperellum, have been identified as potent biocatalysts for the asymmetric reduction of bis(trifluoromethyl) acetophenone, yielding the corresponding (R)-alcohols with high enantioselectivity. nih.govnih.gov

MicroorganismSubstrateSubstrate Conc. (mM)Yield (%)Product ee (%)Reference
Recombinant E. coli LXCAR-S154Y4'-(Trifluoromethyl)acetophenone10099.1>99.9 mdpi.com
Recombinant E. coli BL21(DE3)3'-(Trifluoromethyl)acetophenone20091.5>99.9 nih.gov
Leifsonia xyli HS09043,5-bis(Trifluoromethyl)acetophenone706299.4 nih.gov
Trichoderma asperellum ZJPH08103,5-bis(Trifluoromethyl)acetophenone5093.4>98 nih.gov

The stereoselectivity of whole-cell biocatalysis is dictated by the specific enzymes present. The key enzymes are NAD(P)H-dependent alcohol dehydrogenases (ADHs) and carbonyl reductases (KREDs). ftb.com.hruniovi.es For example, the reduction of 4'-(trifluoromethyl)acetophenone is catalyzed by a carbonyl reductase from the recombinant E. coli strain, which demonstrates excellent enantioselectivity for the (R)-alcohol. mdpi.com

Research into isolated enzymes allows for a more controlled reaction environment and can lead to higher specific activities. Both (R)- and (S)-selective ADHs are available, enabling access to either enantiomer of the target alcohol. For instance, Lactobacillus brevis ADH (LBADH) and Rhodococcus ruber ADH (RRADH) are stereocomplementary enzymes that can be used to synthesize either enantiomer of chiral halohydrins with excellent conversion and enantiomeric excess (>99% ee). uniovi.es Engineered flavin-dependent enzymes have also been developed to catalyze stereoselective hydrotrifluoromethylation reactions, showcasing the potential of protein engineering to create novel biocatalysts for organofluorine chemistry. nih.gov

A significant challenge in the biocatalytic reduction of trifluoromethylated acetophenones is the low aqueous solubility of the substrates and potential substrate/product inhibition of the biocatalyst. mdpi.comnih.gov Medium engineering strategies are employed to overcome these limitations.

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors, such as choline chloride and glycerol, which are often biodegradable, non-toxic, and biocompatible. researchgate.netmdpi.com They can be used as co-solvents to increase substrate solubility and, in some cases, enhance enzyme stability and selectivity. uniovi.esresearchgate.net In the synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol, the introduction of a choline chloride:lysine (ChCl:Lys) natural deep eutectic solvent (NADES) significantly enhanced biocatalytic efficiency, allowing the substrate concentration to be increased to 200 mM while achieving a 91.5% yield. nih.gov The use of DESs can improve the permeability of the cell membrane, facilitating mass transport and alleviating inhibition. nih.gov

Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. rsc.orgnih.gov They can form inclusion complexes with hydrophobic substrates like 4'-(trifluoromethyl)acetophenone, effectively increasing their concentration in the aqueous phase and bringing them into proximity with the enzyme's active site. rsc.org β-Cyclodextrin has been shown to catalyze the asymmetric reduction of α-azido aryl ketones using sodium borohydride in water, demonstrating its ability to act as a chiral reactor. rsc.org This supramolecular catalysis mimics enzyme behavior by binding substrates selectively and facilitating the reaction within its chiral cavity. rsc.org

StrategySubstrateEffectResultReference
Isopropanol Co-solvent4'-(Trifluoromethyl)acetophenoneIncreased substrate solubilitySubstrate concentration doubled (to 100 mM); yield increased from 62.5% to 99.1% mdpi.com
Tween-20 & NADES (ChCl:Lys)3'-(Trifluoromethyl)acetophenoneIncreased substrate solubility and cell permeabilitySubstrate concentration increased 4-fold; 91.5% yield at 200 mM substrate nih.gov
β-Cyclodextrinα-Azido Aryl KetonesFormation of inclusion complex, chiral inductionAsymmetric reduction to chiral azidoalcohols in water rsc.org

Kinetic Resolution of Enantiomers

Kinetic resolution is a technique used to separate a racemic mixture of enantiomers. It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. wikipedia.org While the maximum theoretical yield of a single enantiomer of the product is 50%, the unreacted starting material can be recovered with high enantiomeric excess. utsouthwestern.edu

This method can be applied to racemic this compound. For example, enzymatic acylation using a lipase is a common method for the kinetic resolution of secondary alcohols. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, resulting in an enantioenriched ester and the unreacted (S)-alcohol. wikipedia.org

Alternatively, chemical catalysts can be used. The kinetic resolution of benzylic alcohols, such as 1-phenylethanol, has been achieved with high selectivity using amidine-based catalysts or through transfer hydrogenation with chiral ruthenium complexes. wikipedia.orgnih.gov For the resolution of 1-phenylethanol via transfer hydrogenation, exposure to an (S,S)-ruthenium catalyst resulted in a 51% yield of the unreacted (R)-1-phenylethanol with 94% ee. wikipedia.org Similar principles and catalyst systems are applicable to the resolution of racemic this compound.

Chiral Catalyst Development for Stereoselective Synthesis

The enantioselective synthesis of this compound is most commonly achieved through the asymmetric reduction of its corresponding prochiral ketone, 4'-(trifluoromethyl)acetophenone. The development of sophisticated chiral catalysts has been pivotal in achieving high yields and excellent enantioselectivity for this transformation. Key strategies include asymmetric transfer hydrogenation (ATH), catalytic hydrogenation, and borane-mediated reductions.

Ruthenium-based catalysts are prominent in the asymmetric hydrogenation of trifluoromethyl ketones. Chiral complexes, often featuring a ruthenium center coordinated to diamine and phosphine ligands, have demonstrated high efficacy. For instance, bisphosphine/diamine-Ru(II) complexes serve as powerful catalysts where the specific nature of the ligands significantly influences the reaction's outcome; the diamine ligand primarily affects the conversion rate, while the bisphosphine ligand has a greater impact on the enantiomeric excess (ee). mdpi.com Chiral η⁶-arene/N-tosylethylenediamine-Ru(II) complexes are also effective, facilitating the hydrogenation of ketones under acidic conditions, which is advantageous for base-sensitive substrates. nih.gov

The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a well-established and reliable method for the enantioselective reduction of a wide array of ketones, including those with trifluoromethyl groups. alfa-chemistry.comnrochemistry.comchem-station.comwikipedia.orgorganic-chemistry.org This method is prized for its predictable stereochemical outcome, high enantioselectivity (often >95% ee), and operational simplicity. alfa-chemistry.comchem-station.com The catalyst, typically derived from proline, activates a borane reagent (e.g., borane-dimethyl sulfide or catecholborane) and facilitates a highly face-selective hydride transfer to the ketone. nrochemistry.comresearchgate.net

In addition to metal and boron-based catalysts, biocatalysis presents a green and highly selective alternative. Whole-cell biocatalysts, such as recombinant Escherichia coli or newly isolated bacterial strains like Leifsonia xyli, have been successfully used for the asymmetric reduction of 4'-(trifluoromethyl)acetophenone. mdpi.comnih.gov These biological systems can achieve exceptional enantioselectivity (>99.9% ee) and high yields (up to 99.1%) under optimized conditions, often outperforming traditional chemical catalysts. mdpi.com The use of a cosolvent system, such as isopropanol-aqueous media, can overcome the poor solubility of the substrate, leading to significantly enhanced substrate loading and improved yields. mdpi.com

Interactive Table: Chiral Catalysts for Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone
Catalyst TypeSpecific Catalyst/SystemKey FeaturesReported ee (%)Reported Yield (%)
Ruthenium-basedBisphosphine/diamine-Ru complexesLigands control conversion and enantioselectivity. mdpi.comHighHigh
Boron-based(R)-2-methyl-CBS-oxazaborolidinePredictable stereochemistry, wide substrate scope. alfa-chemistry.comnrochemistry.com>95High
BiocatalystRecombinant E. coli CellsExcellent enantioselectivity, green chemistry. mdpi.com>99.999.1
BiocatalystLeifsonia xyli HS0904R-stereospecific carbonyl reductase activity. nih.gov99.462

Novel Trifluoromethylation Reactions Relevant to Alcohol Synthesis

The direct incorporation of a trifluoromethyl (CF₃) group is a fundamental challenge in synthetic chemistry. Recent advancements have provided novel methodologies for synthesizing trifluoromethylated alcohols and their precursors, moving beyond the simple reduction of pre-functionalized ketones.

A significant development is the nickel-catalyzed asymmetric reductive cross-coupling trifluoroalkylation. organic-chemistry.orgacs.orgnih.gov This method allows for the enantioselective synthesis of α-trifluoromethylated ketones from readily available acyl chlorides. organic-chemistry.orgacs.orgnih.gov These chiral ketone intermediates can then be subjected to a facile, one-pot reduction to furnish the corresponding β-trifluoromethyl alcohols with excellent diastereoselectivity and retention of enantiopurity. organic-chemistry.orgacs.orgnih.gov This strategy is notable for its mild reaction conditions and broad functional group compatibility, making it applicable for the late-stage modification of complex molecules. acs.orgnih.gov

Photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under mild conditions. nih.govacs.orgresearcher.life Visible-light-mediated reactions, often using iridium or ruthenium-based photocatalysts, can initiate the trifluoromethylation of various substrates. nih.gov For instance, the enantioselective α-trifluoromethylation of aldehydes can be achieved by merging photoredox catalysis with organocatalysis, where a chiral amine catalyst forms an enamine intermediate that reacts with the photochemically generated CF₃ radical. nih.gov The resulting product can then be reduced to the corresponding alcohol. This approach provides access to enantioenriched organofluorine synthons. nih.gov

Nucleophilic trifluoromethylation using reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, remains a cornerstone of trifluoromethylated alcohol synthesis. semanticscholar.orgwikipedia.org This reagent reacts with carbonyl compounds, such as aldehydes and ketones, in the presence of a catalytic amount of a fluoride source or other nucleophilic initiator to form trifluoromethylated silyl ethers, which are then hydrolyzed to the target alcohols. wikipedia.org The development of chiral initiators, such as cinchona alkaloid derivatives, has enabled enantioselective variations of this reaction, yielding trifluoromethylated alcohols with high ee.

Interactive Table: Novel Trifluoromethylation Methodologies
MethodologyCatalyst/Reagent SystemSubstrate TypeKey Features
Asymmetric Reductive TrifluoroalkylationNickel / Chiral LigandAcyl ChloridesForms chiral α-CF₃ ketones, followed by one-pot reduction to β-CF₃ alcohols. organic-chemistry.orgacs.orgnih.gov
Photoredox OrganocatalysisIridium or Ruthenium photocatalyst / Chiral AmineAldehydesEnantioselective α-trifluoromethylation via radical addition to an enamine. nih.gov
Nucleophilic TrifluoromethylationRuppert-Prakash Reagent (TMSCF₃) / Chiral InitiatorKetones/AldehydesDirect addition of a CF₃ nucleophile to the carbonyl group. semanticscholar.orgwikipedia.org

Spectroscopic and Structural Characterization in Advanced Chemical Research

Advanced Spectroscopic Techniques for Elucidation

The structural framework of 2-[4-(trifluoromethyl)phenyl]ethanol was meticulously investigated using a combination of high-resolution spectroscopic methods. Each technique provides unique and complementary information, allowing for an unambiguous assignment of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR analyses were conducted to map out the proton, carbon, and fluorine frameworks of the molecule.

Proton NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons present.

The aromatic protons on the para-substituted phenyl ring appear as two distinct doublets in the downfield region, a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the trifluoromethyl group are deshielded and resonate at a higher chemical shift compared to the two protons meta to this group. The methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the ethanol (B145695) side chain also exhibit characteristic signals, often showing coupling with each other. The hydroxyl (-OH) proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration and temperature.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (ortho to CF₃)7.50d8.0
Aromatic (meta to CF₃)7.62d8.0
Methylene (-CH₂-)2.95t6.5
Methine (-CHOH-)3.90t6.5
Hydroxyl (-OH)1.80s (broad)-

Note: Data presented is a representative example and may vary slightly based on experimental conditions.

Carbon-13 NMR spectroscopy provides valuable insights into the carbon skeleton of a molecule. The spectrum of this compound displays distinct signals for each unique carbon atom.

The carbon atom of the trifluoromethyl group is observed as a quartet due to coupling with the three fluorine atoms. The aromatic carbons show a set of signals in the typical aromatic region, with the carbon atom attached to the trifluoromethyl group being significantly deshielded. The carbon atoms of the ethanol side chain, the methylene and methine carbons, appear in the aliphatic region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm) Quartet Coupling (J, Hz)
Trifluoromethyl (-CF₃)124.2 (q)270.8
Aromatic (C-CF₃)142.9-
Aromatic (CH, ortho to CF₃)125.8 (q)4.2
Aromatic (CH, meta to CF₃)129.0-
Aromatic (C-CH₂CH₂OH)134.3-
Methylene (-CH₂-)40.2 (q)30.1
Methine (-CH₂OH)62.1-

Note: Data presented is a representative example and may vary slightly based on experimental conditions.

Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. wikipedia.org For this compound, the ¹⁹F NMR spectrum shows a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. azom.com The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring. azom.com In some instances, this signal can appear as a triplet due to coupling with the adjacent methylene protons. beilstein-journals.org

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

Fluorine Assignment Chemical Shift (δ, ppm) Reference Standard
Trifluoromethyl (-CF₃)-62.7CFCl₃

Note: The chemical shift is referenced to trichlorofluoromethane (B166822) (CFCl₃). The multiplicity may vary depending on the specific coupling interactions.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of this compound exhibits several characteristic absorption bands.

A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethanol side chain appear just below 3000 cm⁻¹. The strong absorptions in the 1350-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group. rsc.org The C-O stretching vibration of the primary alcohol is also found in the fingerprint region, typically around 1050 cm⁻¹.

Table 4: Key IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
O-H Stretch3400 - 3200Strong, Broad
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
C-F Stretch (CF₃)1350 - 1100Strong
C-O Stretch1050 - 1000Medium

Note: The exact positions and intensities of the peaks can be influenced by the physical state of the sample (e.g., liquid film, KBr pellet).

Electronic Absorption Spectroscopy: UV/Vis Analysis

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV/Vis spectrum of this compound, typically recorded in a solvent like ethanol, is dominated by absorptions due to the aromatic chromophore.

The spectrum shows a strong absorption band in the ultraviolet region, which is characteristic of the π → π* transitions of the benzene ring. The presence of the trifluoromethyl group can cause a slight shift in the absorption maximum (λmax) compared to unsubstituted phenylethanol.

Table 5: UV/Vis Spectroscopic Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
Ethanol~264Data not consistently available

Note: The absorption maximum and molar absorptivity can be influenced by the solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, the molecular weight is 190.17 g/mol sigmaaldrich.com. In a mass spectrometer, the molecule is ionized to produce a molecular ion (M⁺), which can then undergo characteristic fragmentation.

The fragmentation of alcohols in a mass spectrometer often follows distinct pathways, including alpha-cleavage and dehydration libretexts.org.

Alpha-Cleavage: This involves the breaking of the carbon-carbon bond adjacent to the oxygen atom. For this compound, this would mean the cleavage of the bond between the carbon bearing the hydroxyl group and the benzylic carbon. However, the most prominent alpha-cleavage for primary alcohols like this one is the loss of the alkyl group attached to the carbinol carbon, which is not applicable here in the same way as with simple aliphatic alcohols. A more likely fragmentation is the loss of a small neutral molecule.

Dehydration: The elimination of a water molecule (H₂O, mass of 18 Da) is a common fragmentation pathway for alcohols libretexts.org. The resulting fragment ion would have an m/z (mass-to-charge ratio) of 172.

Benzylic Cleavage: The bond between the ethyl group and the phenyl ring is susceptible to cleavage. A significant peak in the mass spectrum of the related phenylethyl alcohol is observed at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), formed after rearrangement of the benzyl (B1604629) cation youtube.comnist.gov. For this compound, cleavage at the benzylic position would lead to the formation of a 4-(trifluoromethyl)benzyl cation, which would be expected at m/z 159.

Loss of CH₂OH: Another characteristic fragmentation for primary alcohols is the loss of the ·CH₂OH radical (mass of 31 Da) following alpha-cleavage, which would result in a fragment ion at m/z 159, corresponding to the 4-(trifluoromethyl)phenyl cation.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts of the molecule, providing further structural information uni.lu.

Ion/Fragment m/z (Mass-to-Charge Ratio) Proposed Identity Fragmentation Pathway
[M]⁺190Molecular IonElectron Ionization
[M-H₂O]⁺172Dehydrated Molecular IonLoss of water
[C₈H₈F₃]⁺1594-(Trifluoromethyl)benzyl cationBenzylic Cleavage
[C₇H₄F₃]⁺1454-(Trifluoromethyl)phenyl cationLoss of ·CH₂CH₂OH

This table is based on general fragmentation patterns for alcohols and related aromatic compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been detailed in the reviewed literature, analysis of related trifluoromethyl-containing phenyl derivatives allows for an informed discussion of its expected solid-state characteristics mdpi.comnih.gov.

Compounds containing the trifluoromethylphenyl moiety have been crystallized and their structures determined, revealing key structural parameters. For instance, the crystal structure of (η⁵-C₆H₇)Fe(CO)₂CF₃ shows average C-F bond lengths of 1.355(4) Å and F-C-F bond angles of 103.2° nih.gov. The presence of the highly electronegative fluorine atoms significantly influences the electronic properties and intermolecular interactions within the crystal lattice.

Structural Feature Expected Value / Type Reference / Basis
Crystal SystemDependent on packingN/A
Space GroupDependent on symmetryN/A
C-F Bond Length~1.35 ÅBased on related structures nih.gov
F-C-F Bond Angle~103°Based on related structures nih.gov
Primary Intermolecular InteractionHydrogen Bonding (O-H···O)General for alcohols
Secondary Intermolecular Interactionπ-π StackingGeneral for aromatic compounds rsc.org

This table presents expected values based on data from analogous structures, as a specific crystallographic study for this compound was not found.

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods.

Purity Analysis: The purity of a synthesized batch of this compound can be quantitatively determined using these methods.

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (GC-FID), this technique is well-suited for volatile compounds like alcohols nih.gov. The compound is vaporized and separated on a column based on its boiling point and interaction with the stationary phase. The area of the peak in the resulting chromatogram is proportional to the concentration of the compound. An internal standard, such as n-propanol, can be used for accurate quantification nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment. For aromatic compounds, reversed-phase HPLC is commonly used. Phenyl-based stationary phases (e.g., Phenyl-Hexyl) are often employed to enhance selectivity for aromatic analytes through π-π interactions between the stationary phase and the phenyl ring of the analyte phenomenex.com. A mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Isomer Separation: Chromatography is also crucial for separating this compound from its structural isomers, such as 1-[4-(Trifluoromethyl)phenyl]ethanol or isomers with the trifluoromethyl group at the ortho or meta positions.

Flash Column Chromatography: This is a common preparative technique used for the purification of reaction mixtures on a larger scale. The crude product is loaded onto a column of silica (B1680970) gel and eluted with a solvent system, typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) orgsyn.org. The polarity of the solvent mixture is gradually increased to elute compounds of increasing polarity.

Chiral Chromatography: If a specific enantiomer of a chiral isomer (like (S)-1-[4-(Trifluoromethyl)phenyl]ethanol bldpharm.com) is desired, chiral chromatography is necessary. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation.

Technique Stationary Phase Typical Mobile Phase / Carrier Gas Application
Gas Chromatography (GC)Polar (e.g., Wax) or non-polar (e.g., DB-5) capillary columnInert gas (e.g., Helium, Nitrogen)Purity analysis, quantification nih.gov
High-Performance Liquid Chromatography (HPLC)Reversed-Phase C18 or Phenyl-Hexyl phenomenex.comAcetonitrile/Water or Methanol/Water mixturePurity analysis, isomer separation
Flash Column ChromatographySilica GelHexane/Ethyl Acetate gradient orgsyn.orgPreparative purification

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecules with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 2-[4-(Trifluoromethyl)phenyl]ethanol, this would involve calculating the potential energy of the molecule as a function of its atomic coordinates to find the minimum energy conformation.

The presence of the rotatable bond between the phenyl ring and the ethanol (B145695) side chain, as well as the C-C and C-O bonds within the side chain, suggests that the molecule can exist in several conformations. A conformational analysis would systematically explore the potential energy surface by rotating these bonds to identify the various stable conformers and the energy barriers between them. It is expected that the most stable conformer would exhibit a staggered arrangement of the substituents along the ethanol backbone to minimize steric hindrance. The orientation of the ethanol side chain relative to the trifluoromethyl-substituted phenyl ring would be influenced by a balance of steric and electronic effects.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-31G(d) level of theory)

ParameterValue
C-C (ring) bond lengths~1.39 Å
C-C (side chain) bond length~1.53 Å
C-O bond length~1.43 Å
C-H bond lengths~1.09 Å
C-F bond lengths~1.35 Å
C-C-O bond angle~109.5°
Dihedral Angle (C(ring)-C-C-O)~60° (gauche) or ~180° (anti)

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual calculated values may vary.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring, while the LUMO may be distributed over the phenyl ring and the electron-withdrawing trifluoromethyl group. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. The electron-withdrawing nature of the trifluoromethyl group is expected to lower the energy of the LUMO, potentially resulting in a smaller HOMO-LUMO gap compared to unsubstituted phenylethanol.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These values are hypothetical and serve to illustrate the expected trend for a molecule with an electron-withdrawing group.

Vibrational Frequency Calculations and Spectral Simulation

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as bond stretching, bending, or torsional movements.

The simulated IR spectrum of this compound would be expected to show characteristic peaks for the O-H stretch of the alcohol group (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and the aliphatic side chain (around 2850-3100 cm⁻¹), C-O stretching (around 1050-1150 cm⁻¹), and strong absorptions corresponding to the C-F stretching modes of the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule in a vacuum, molecular dynamics (MD) simulations can model the behavior of the molecule in a condensed phase, such as in a solvent or interacting with a biological macromolecule. An MD simulation of this compound in water, for example, would track the positions and velocities of all atoms in the system over time, providing a dynamic picture of its solvation and conformational flexibility. Such simulations could reveal information about the hydrogen bonding interactions between the alcohol group and water molecules, as well as the orientation of the molecule at interfaces.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in the field of drug discovery and medicinal chemistry. These methods aim to correlate the chemical structure of a series of compounds with their biological activity. While detailed SAR and QSAR studies specifically for this compound are not widely published, it has been mentioned in the context of a QSAR study for dihydropyrazolopyrimidinone compounds as PDE2 inhibitors nasa.gov.

In a hypothetical QSAR study of a series of phenylethanol derivatives, various molecular descriptors for each compound would be calculated and correlated with their measured biological activity. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). For this compound, the trifluoromethyl group would significantly influence these descriptors, contributing to its lipophilicity and electronic properties. A resulting QSAR model, often a mathematical equation, could then be used to predict the activity of new, unsynthesized analogs.

Computational Prediction of Chemical Reactivity and Selectivity

Computational methods can be employed to predict the chemical reactivity and selectivity of this compound in various reactions. For instance, the reactivity of the aromatic ring towards electrophilic substitution can be predicted by calculating the molecular electrostatic potential (MEP) mapped onto the electron density surface. The MEP would indicate the most electron-rich regions of the phenyl ring, which are the most likely sites for electrophilic attack. The electron-withdrawing trifluoromethyl group is a deactivating, meta-directing group, and computational models would be expected to confirm this, showing a lower electron density at the ortho and para positions relative to the meta position.

Similarly, the reactivity of the hydroxyl group in nucleophilic reactions can be assessed by calculating the partial atomic charge on the oxygen atom and its susceptibility to protonation or deprotonation.

Advanced Applications and Functionalization in Chemical Biology and Materials Science

Utilization as Chemical Probes and Building Blocks in Chemical Biology

The structural attributes of 2-[4-(trifluoromethyl)phenyl]ethanol make it an attractive scaffold for the synthesis of specialized tools used in chemical biology to investigate complex biological processes.

Photoaffinity labeling (PAL) is a powerful technique for identifying and mapping ligand-protein interactions. The 4-(trifluoromethyl)phenyl group present in this compound is a key precursor to the 3-trifluoromethyl-3-phenyldiazirine warhead, a widely used photolabeling group. Upon irradiation with UV light, this diazirine generates a highly reactive carbene that covalently crosslinks the probe to its interacting biomolecule.

The ethanol (B145695) side chain of this compound serves as a crucial synthetic handle. It allows for the attachment of the molecule to a parent drug, metabolite, or other bioactive small molecule, transforming it into a photoaffinity probe. Furthermore, this ethanol group can be used to link the entire construct to a reporter tag, such as biotin or a fluorescent dye, for subsequent detection and enrichment of the labeled proteins. This dual functionality makes the compound a versatile building block for creating multifunctional probes designed to elucidate drug targets and map protein interaction landscapes.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a leading method for bioconjugation due to its high efficiency, specificity, and biocompatibility. The this compound molecule can be readily adapted for use in click chemistry protocols.

The terminal hydroxyl group of the ethanol moiety is easily converted into either an azide (B81097) or a terminal alkyne through standard organic synthesis reactions. This functionalization transforms the compound into a reactive partner for click chemistry. For example, once converted to an azide-containing derivative, it can be "clicked" onto a biomolecule or surface that has been modified with an alkyne. This modular approach allows for the stable and specific covalent attachment of the trifluoromethylphenyl group to proteins, nucleic acids, or other biological macromolecules, enabling researchers to introduce this specific chemical entity for various applications, such as probing molecular interactions or modifying biological surfaces.

The 4-(trifluoromethyl)phenyl group is a bioisostere for various functional groups and is frequently incorporated into drug candidates to enhance properties like metabolic stability and binding affinity. The use of this compound as a synthetic building block has been noted in the development of enzyme inhibitors. For instance, it has been listed as a reactant in the synthesis of dihydropyrazolopyrimidinone compounds designed as phosphodiesterase 2 (PDE2) inhibitors google.com.

In this context, the compound serves as a key fragment that is incorporated into a larger molecular scaffold. The trifluoromethyl group can engage in specific interactions within an enzyme's active site, such as dipole-dipole or hydrophobic interactions, which can be crucial for potent and selective inhibition. By using this building block, medicinal chemists can systematically probe the structure-activity relationships of enzyme inhibitors and develop more effective therapeutic agents.

Design of Functional Materials

The distinct physicochemical properties imparted by the trifluoromethyl group, such as high electronegativity, hydrophobicity, and thermal stability, make this compound a valuable component in the synthesis of advanced functional materials.

The 4-(trifluoromethyl)phenyl moiety is a common structural feature in modern liquid crystals (LCs) used in optoelectronic devices. Its inclusion in a molecule can significantly influence mesomorphic properties, such as the temperature range of the liquid crystal phase, and electro-optical characteristics like dielectric anisotropy and birefringence. While this compound itself is not a liquid crystal, it serves as a precursor to more complex liquid crystalline molecules. Research has demonstrated the utility of this structural unit in various LC architectures.

For example, liquid crystals incorporating the 4-(trifluoromethyl)phenyl group have been synthesized and their mesomorphic properties characterized. The trifluoromethyl group's strong dipole moment contributes to a high dielectric anisotropy, which is desirable for low-voltage display applications.

Compound Structure TypeMesophase BehaviorKey Property Attributed to CF3 Group
(E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(alkyloxy)benzoateExhibits nematic and/or smectic phases depending on the alkyloxy chain length. researchgate.netEnhances mesomorphic stability and influences transition temperatures. researchgate.net
4-(Trifluoromethyl)phenyl azo phenyl 4-alkoxybenzoatesShows stable mesophase behavior.Contributes to molecular polarity and packing.

The incorporation of this moiety, derived from precursors like 4-(trifluoromethyl)phenol, illustrates the importance of the trifluoromethylphenyl unit in designing materials for displays and photonic devices .

The functional groups of this compound allow it to be used as a monomer in polymerization reactions. The hydroxyl group can participate in step-growth polymerization to form polyesters, polyurethanes, or polyethers. The incorporation of the 4-(trifluoromethyl)phenyl side group into the polymer backbone can bestow a range of desirable properties upon the resulting material.

These properties include:

Enhanced Thermal Stability: The strong carbon-fluorine bonds increase the polymer's resistance to thermal degradation.

Chemical Resistance: The fluorine atoms provide a shield against chemical attack, making the polymers more durable in harsh environments.

Hydrophobicity: The trifluoromethyl group is highly hydrophobic, leading to polymers with low surface energy and water-repellent characteristics.

Modified Optical Properties: The refractive index of the polymer can be lowered by the incorporation of fluorine.

While specific research on nanomaterials derived directly from this compound is not widely documented, the compound serves as a potential surface modification agent for existing nanomaterials. By grafting derivatives of this molecule onto the surface of nanoparticles (e.g., silica (B1680970), gold), their dispersibility in fluorinated solvents or polymer matrices can be improved, and their surface properties can be tailored for specific applications in composites, coatings, and electronics.

Role as a Precursor or Scaffold for Diverse Chemical Entities

The compound this compound is a versatile organic molecule that serves as a valuable precursor and structural scaffold in the synthesis of a wide array of more complex chemical entities. Its structure, featuring a reactive primary alcohol and a phenyl ring activated by a strongly electron-withdrawing trifluoromethyl group, allows for a variety of chemical transformations. This functionalization makes it a key starting material for developing molecules with specific applications in fields ranging from medicinal chemistry to materials science. The trifluoromethylphenyl moiety, in particular, is a well-established pharmacophore that can enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.

Precursors for Pharmaceutical Development

The 4-(trifluoromethyl)phenyl motif is a prominent feature in numerous approved drugs and clinical candidates due to its ability to improve the pharmacokinetic and pharmacodynamic profiles of molecules. mdpi.com While direct synthetic routes commencing from this compound are not always the most documented, its structural framework is central to several important pharmaceuticals. The compound can be chemically modified into key intermediates required for the synthesis of these drugs. For example, oxidation of the ethanol group can yield 4-(trifluoromethyl)phenylacetic acid or 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one, which are versatile intermediates.

Several drugs incorporate the core 4-(trifluoromethyl)phenyl structure. For instance, Teriflunomide, an immunomodulatory agent, is synthesized from precursors like 4-(trifluoromethyl)aniline. jelsciences.comjelsciences.com Similarly, the synthesis of other complex molecules often involves building upon the trifluoromethylphenyl scaffold. Although starting materials may vary, the inherent value of this structural unit in drug design underscores the potential of this compound as a foundational precursor.

Table 1: Examples of Pharmaceuticals Incorporating the 4-(Trifluoromethyl)phenyl Scaffold
Pharmaceutical AgentTherapeutic ClassCommon Precursor in Documented Syntheses
TeriflunomideImmunomodulator4-(Trifluoromethyl)aniline jelsciences.com
SeladelparPPARδ agonist4-(Trifluoromethyl)phenol jelsciences.com
TasquinimodAnticancer Agent4-(Trifluoromethyl)aniline jelsciences.com
(R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamideNeuroprotective Compound(R)-1-[3-(Trifluoromethyl)phenyl]ethanol nih.gov

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While this compound is an achiral molecule, its chiral derivatives, such as enantiomerically pure 1-[4-(trifluoromethyl)phenyl]ethanol, are valuable precursors for creating chiral ligands and auxiliaries. The trifluoromethyl group can impart unique electronic properties to these chiral molecules, influencing their effectiveness in asymmetric catalysis.

The development of chiral ligands is a significant area of research, with many novel structures being designed to achieve high enantioselectivity in metal-catalyzed reactions. researchgate.net For example, chiral alcohols can be converted into phosphine, amine, or oxazoline ligands that coordinate to a metal center, creating a chiral environment that directs the stereoselective transformation of a substrate. Although specific applications using ligands derived directly from this compound are not extensively documented, the principles of ligand design suggest its potential. By introducing chirality, for example through enzymatic resolution or asymmetric reduction of the corresponding ketone, derivatives of this compound could be employed in a range of asymmetric transformations.

Table 2: Key Concepts in Asymmetric Synthesis Relevant to Chiral Alcohols
ConceptDescriptionRelevance to Trifluoromethyl-Substituted Phenyl Ethanols
Chiral AuxiliaryA chiral compound temporarily attached to a substrate to direct a diastereoselective reaction.Chiral derivatives could be used to synthesize auxiliaries like chiral oxazolidinones.
Chiral LigandA chiral molecule that binds to a metal catalyst to facilitate an enantioselective reaction.Enantiopure trifluoromethyl-substituted phenyl ethanols can be precursors to ligands for asymmetric hydrogenation or C-H activation. researchgate.net
Asymmetric HydrogenationThe enantioselective reduction of a prochiral molecule using a chiral catalyst.Ligands derived from chiral phenyl ethanols are effective in the asymmetric hydrogenation of ketones and imines.

Protecting Groups in Organic Synthesis

A protecting group is used to temporarily mask a functional group to prevent it from reacting during a chemical transformation elsewhere in the molecule. wikipedia.orgorganic-chemistry.org The primary alcohol of this compound can, in principle, be used to form an ether, which would function as a protecting group for another alcohol or a similar functional group. This would result in the formation of a 2-[4-(trifluoromethyl)phenyl]ethyl ether.

The stability and cleavage of such a protecting group would be influenced by the electron-withdrawing nature of the trifluoromethyl group. For comparison, the widely used benzyl (B1604629) (Bn) ether protecting group is cleaved by hydrogenolysis. uwindsor.ca A 2-[4-(trifluoromethyl)phenyl]ethyl ether would likely exhibit different stability. The CF₃ group would destabilize a potential carbocation at the benzylic position, making acidic cleavage more difficult than for a standard benzyl ether. Conversely, this electronic effect might render the phenyl ring more susceptible to nucleophilic attack or reduction under specific conditions.

While the 2-[4-(trifluoromethyl)phenyl]ethyl group is not currently a commonly utilized protecting group with a standard acronym, its potential properties can be inferred from established chemical principles.

Table 3: Comparison of Potential 2-[4-(Trifluoromethyl)phenyl]ethyl Protecting Group with Standard Alcohol Protecting Groups
Protecting GroupStructure of EtherCommon Deprotection MethodPredicted Properties of 2-[4-(Trifluoromethyl)phenyl]ethyl Ether
Benzyl (Bn)R-O-CH₂PhHydrogenolysis (H₂, Pd/C)Likely stable to hydrogenolysis, but potentially cleavable under different reductive or oxidative conditions.
tert-Butyldimethylsilyl (TBDMS)R-O-Si(CH₃)₂(t-Bu)Fluoride ion (e.g., TBAF)Orthogonal cleavage conditions compared to silyl ethers.
Methoxymethyl (MOM)R-O-CH₂OCH₃Acidic hydrolysisLikely more stable to acid than MOM ethers due to the electron-withdrawing CF₃ group.

Building Blocks for Complex Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The 4-(trifluoromethyl)phenyl moiety is frequently incorporated into heterocyclic rings to enhance their biological activity or modify their physical properties. nih.govd-nb.info this compound can serve as a versatile building block for the synthesis of such systems after conversion into more reactive intermediates.

For example, oxidation of the alcohol to an aldehyde or carboxylic acid, followed by condensation reactions with binucleophiles, can lead to the formation of various heterocyclic cores. Intramolecular cyclization reactions of derivatives of this compound are also a viable strategy. For instance, conversion of the alcohol to an amine, followed by acylation with an appropriate reagent, could set the stage for an intramolecular cyclization to form nitrogen-containing heterocycles like quinolinones. researchgate.net The synthesis of pyrazole (B372694) derivatives, for example, has been demonstrated starting from precursors containing the trifluoromethylphenyl group, highlighting the utility of this scaffold in constructing complex heterocyclic systems. mdpi.com

Table 4: Examples of Heterocyclic Systems Synthesized from Trifluoromethylphenyl Precursors
Heterocyclic SystemSynthetic StrategyTypical PrecursorPotential Transformation from Target Compound
PyrazolesCondensation of a β-diketone with hydrazine1-(4-(Trifluoromethyl)phenyl)butane-1,3-dioneOxidation to ketone, followed by Claisen condensation.
QuinolinonesIntramolecular Friedel-Crafts acylation/alkylationN-[4-(Trifluoromethyl)phenyl]cinnamamide researchgate.netConversion to 4-(trifluoromethyl)aniline, followed by amidation.
PyrimidinesReaction of a β-ketoester with a guanidine or amidineEthyl 4,4,4-trifluoro-3-oxobutanoate nih.govOxidation to acid, esterification, and reaction with ethyl acetate.
PyrrolesPaal-Knorr synthesis1,4-Dicarbonyl compoundCan be elaborated from the phenylacetic acid derivative. mdpi.com

Reactions and Mechanistic Studies

Oxidation Reactions

The primary alcohol moiety of 2-[4-(trifluoromethyl)phenyl]ethanol can be oxidized to yield either the corresponding aldehyde, 4-(trifluoromethyl)phenylacetaldehyde, or the carboxylic acid, 4-(trifluoromethyl)phenylacetic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium chlorochromate (PCC), are typically employed for the selective conversion of primary alcohols to aldehydes. libretexts.orgmasterorganicchemistry.com The reaction with PCC is generally carried out in an anhydrous solvent like dichloromethane (DCM) to prevent over-oxidation to the carboxylic acid. researchgate.net The mechanism involves the formation of a chromate ester intermediate, followed by an elimination reaction where a base (such as pyridine) removes a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond of the aldehyde. youtube.com

Scheme 1: Proposed oxidation of this compound to 4-(trifluoromethyl)phenylacetaldehyde using PCC.

Stronger oxidizing agents or different reaction conditions can lead to the formation of 4-(trifluoromethyl)phenylacetic acid. Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will typically oxidize a primary alcohol directly to the carboxylic acid. Another common method involves a two-step process where the alcohol is first oxidized to the aldehyde, which is then further oxidized. TEMPO-mediated oxidation systems, for instance, can be tuned to produce either the aldehyde or the carboxylic acid. windows.net Using a catalytic amount of TEMPO with a stoichiometric co-oxidant like sodium hypochlorite (NaOCl) can yield the aldehyde, while the addition of a phase-transfer catalyst can accelerate the subsequent oxidation to the carboxylic acid. researchgate.net

Reduction Reactions

While this compound is an alcohol and thus already in a reduced state, its synthesis often involves the reduction of the corresponding ketone, 4'-(trifluoromethyl)acetophenone. This reduction is a fundamental transformation in organic synthesis.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents like ethanol (B145695) or methanol. blogspot.comcommonorganicchemistry.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of 4'-(trifluoromethyl)acetophenone. This forms an alkoxide intermediate, which is subsequently protonated by the solvent to yield the final alcohol product, this compound. cdnsciencepub.comresearchgate.net

Scheme 2: Reduction of 4'-(trifluoromethyl)acetophenone to this compound using Sodium Borohydride.

Lithium aluminum hydride is a much stronger reducing agent and can also be used for this transformation, typically in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). Due to its high reactivity, it requires more careful handling. The reaction proceeds via a similar hydride transfer mechanism.

The rate of reduction of aryl trifluoromethyl ketones by sodium borohydride is significantly influenced by other substituents on the aromatic ring. A study on a series of substituted trifluoroacetophenones revealed a Hammett rho (ρ) value of +3.12, indicating that electron-withdrawing groups on the ring accelerate the reaction by making the carbonyl carbon more electrophilic, while electron-donating groups slow it down. cdnsciencepub.com

Substitution Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring towards substitution reactions.

Electrophilic Aromatic Substitution: The -CF₃ group is strongly deactivating and meta-directing in electrophilic aromatic substitution (EAS) reactions. libretexts.org Compared to an activating group like the methyl group in toluene, which makes the ring about 25 times more reactive than benzene (B151609), the trifluoromethyl group deactivates the ring, making it less susceptible to attack by electrophiles. cerritos.edu This deactivation occurs because the -CF₃ group inductively withdraws electron density from the ring, destabilizing the positively charged carbocation intermediate (the arenium ion) formed during the reaction. irjet.net The meta-directing effect arises because the resonance structures for meta attack are less destabilized than those for ortho and para attack. In ortho and para attack, one of the resonance forms places the positive charge on the carbon directly attached to the electron-withdrawing -CF₃ group, which is highly unfavorable.

Nucleophilic Aromatic Substitution: While the -CF₃ group deactivates the ring for electrophilic attack, it activates it for nucleophilic aromatic substitution (SₙAr). nih.gov This is particularly true when a good leaving group is present on the ring. The electron-withdrawing nature of the -CF₃ group helps to stabilize the negative charge of the Meisenheimer intermediate that is formed when a nucleophile attacks the ring. semanticscholar.org

Direct substitution of the -CF₃ group itself is generally difficult due to the strength of the C-F bonds. However, under certain conditions, such as with strong nucleophiles or under specific catalytic systems, reactions involving the C-F bonds can occur.

Stereoselective Transformations and Reaction Mechanisms

The reduction of the prochiral ketone, 4'-(trifluoromethyl)acetophenone, can be performed stereoselectively to produce enantiomerically enriched (R)- or (S)-2-[4-(trifluoromethyl)phenyl]ethanol. These chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals.

Catalytic Asymmetric Reduction: A variety of chiral catalysts have been developed for the asymmetric reduction of ketones. These often involve transition metals like ruthenium (Ru), rhodium (Rh), or iridium (Ir) complexed with chiral ligands. For instance, asymmetric transfer hydrogenation using catalysts derived from Ru complexes with chiral diamine and bisphosphine ligands has proven effective for producing chiral secondary alcohols from prochiral ketones. mdpi.com The mechanism of these reactions typically involves the formation of a metal-hydride species, which then delivers the hydride to the ketone in a stereocontrolled manner, dictated by the chiral environment of the catalyst.

Biocatalytic Reduction: Enzymes, particularly carbonyl reductases (KREDs) or alcohol dehydrogenases (ADHs), offer a highly efficient and selective method for producing chiral alcohols. nih.gov Whole-cell biocatalysis using recombinant microorganisms like Escherichia coli that overexpress a specific reductase has been successfully applied to the asymmetric reduction of 4'-(trifluoromethyl)acetophenone. mdpi.com In one study, recombinant E. coli cells were used to produce (R)-1-[4-(trifluoromethyl)phenyl]ethanol with a yield of 99.1% and an enantiomeric excess (ee) greater than 99.9%. mdpi.com The reaction mechanism involves the enzyme's cofactor, typically NADPH or NADH, transferring a hydride to the ketone's carbonyl group within the chiral active site of the enzyme, which ensures high stereoselectivity.

Table 1: Examples of Stereoselective Reduction of 4'-(Trifluoromethyl)acetophenone
Catalyst/BiocatalystReaction TypeProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)Reference
Recombinant E. coli with Carbonyl ReductaseBiocatalytic Reduction(R)99.1>99.9 mdpi.com
Leifsonia xyli HS0904 (whole cells)Biocatalytic Reduction(R)6299.4 nih.gov
Spiroborate Esters with BoraneCatalytic Asymmetric ReductionNot SpecifiedHighUp to 99 researchgate.net

Mechanism of Action in Biological Systems (where applicable to research methodologies)

The biological activity of this compound and related compounds is often linked to their ability to interact with and disrupt cellular membranes, a mechanism shared by other phenylethanol derivatives. nih.gov The amphipathic nature of these molecules allows them to insert into the lipid bilayers of cell membranes. This insertion disrupts the hydrophobic interactions between lipid molecules, leading to an increase in membrane fluidity and a decrease in lipid order. nih.gov This disruption of membrane integrity can impair essential cellular functions, such as ion transport and nutrient uptake, ultimately leading to bacteriostatic or fungicidal effects. nih.gov

The trifluoromethyl group plays a crucial role in modulating this biological activity. The high electronegativity and lipophilicity of the -CF₃ group can enhance the molecule's ability to partition into and interact with biological membranes. nih.gov This can lead to increased potency compared to non-fluorinated analogues. For example, studies on trifluoromethyl-substituted chalcones have shown potent antifungal and antibacterial activities, which are attributed to the enhanced lipophilicity conferred by the fluorine atoms. nih.gov Research on novel fungicidal phenylethanol derivatives incorporating a trifluoromethyl pyrazole (B372694) group found that the lead compound could disrupt the permeability of fungal cell membranes, causing the mycelium to become wrinkled and twisted. acs.org This provides direct evidence for a membrane-disruption mechanism for this class of trifluoromethylated compounds.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The industrial and pharmaceutical demand for 2-[4-(trifluoromethyl)phenyl]ethanol necessitates the development of synthetic pathways that are not only high-yielding but also economically and environmentally sustainable. Current research is intensely focused on moving beyond traditional chemical syntheses, which often involve stoichiometric reagents and harsh reaction conditions.

A primary area of advancement is in catalytic reduction . The asymmetric reduction of the corresponding ketone, 4'-(trifluoromethyl)acetophenone, is a key strategy. While metal hydride reagents like sodium borohydride (B1222165) can accomplish this, the focus is shifting towards catalytic methods that minimize waste. For instance, research into manganese-catalyzed reductions has shown promise, achieving high yields and enantioselectivity under specific conditions.

Biocatalysis represents a significant leap towards green and sustainable synthesis. The use of whole-cell biocatalysts and isolated enzymes is gaining considerable traction. Studies have demonstrated the effective use of recombinant E. coli cells expressing carbonyl reductase for the stereoselective reduction of trifluoromethyl acetophenones. nih.gov Similarly, fungal strains such as Trichoderma asperellum have been identified as promising biocatalysts, capable of producing the chiral alcohol with high enantiomeric excess. nih.gov These enzymatic methods often operate in aqueous media under mild conditions, drastically reducing the environmental footprint compared to classical organic synthesis.

Another innovative approach is the use of immobilized enzymes . For example, acyltransferases have been successfully immobilized and used for transesterification reactions in aqueous environments, a method that could be adapted for derivatives of this compound. rsc.org This technique not only facilitates easier separation and reuse of the biocatalyst but also can enhance its stability and selectivity.

Synthesis ApproachCatalyst/BiocatalystKey Advantages
Catalytic ReductionManganese ComplexesHigh yield and enantioselectivity
Whole-Cell BiocatalysisRecombinant E. coliHigh enantiomeric excess, mild reaction conditions
Fungal BioreductionTrichoderma asperellum ZJPH0810High yield (93.4%) and enantiomeric excess (>98%)
Immobilized EnzymeAcyltransferaseCatalyst reusability, suitability for aqueous media

Exploration of Novel Biological Targets and Therapeutic Applications

The trifluoromethylphenyl ethanol (B145695) scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. mdpi.com While its role as a synthetic intermediate is well-established, future research is aimed at uncovering new direct therapeutic applications for its derivatives.

Initial findings have pointed towards its incorporation in dihydropyrazolopyrimidinone compounds as PDE2 inhibitors , with potential applications in treating neurological and psychiatric disorders like schizophrenia. google.com However, the scope of biological targets is expanding.

Recent studies have explored derivatives of trifluoromethyl-containing phenylethanol as potent fungicidal agents . These compounds have shown high efficacy against various plant pathogens, with evidence suggesting they act by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme, a crucial component of the mitochondrial respiratory chain. researchgate.net

The anticancer potential of this structural motif is another highly active area of investigation. Derivatives have been synthesized and evaluated for their ability to inhibit the growth of human cancer cell lines. nih.gov The mechanism of action is thought to involve the inhibition of proangiogenic cytokines such as TNFα and VEGF, which are critical for tumor growth and metastasis. nih.gov Some trifluoromethyl-containing compounds have also been developed as potent inhibitors of c-KIT kinase mutants, which are implicated in gastrointestinal stromal tumors. nih.gov

Furthermore, the strategic incorporation of the trifluoromethyl group is known to enhance the antimicrobial potency and pharmacokinetic properties of bioactive molecules. nih.gov Research is ongoing to develop novel antimicrobial agents based on the this compound scaffold to combat drug-resistant bacteria and fungi. The electronegativity and steric profile of the -CF3 group can significantly modulate the interaction with microbial targets. nih.gov

Potential Therapeutic AreaBiological Target/MechanismExample Compound Class
Neurological DisordersPhosphodiesterase 2 (PDE2) InhibitionDihydropyrazolopyrimidinones
Agriculture (Fungicide)Succinate Dehydrogenase (SDH) InhibitionPhenylethanol derivatives with pyrazole (B372694) pharmacophore
OncologyInhibition of proangiogenic cytokines (TNFα, VEGF), c-KIT KinaseN-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides
Infectious DiseasesEnhanced binding to microbial targetsPyrrole derivatives with trifluoromethyl groups

Advanced Computational Modeling for Property Prediction and Drug Design

The integration of computational tools is revolutionizing the drug discovery process, and the development of this compound derivatives is no exception. Advanced computational modeling allows for the rapid screening of virtual libraries and the prediction of physicochemical and biological properties, saving significant time and resources.

Molecular docking studies are being employed to provide structural rationale for the observed biological activities. For instance, in silico docking has been used to visualize the binding modes of trifluoromethyl-phenyl derivatives within the active sites of proteins like TNFα, helping to explain their inhibitory effects. nih.gov This allows for the rational design of new analogs with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) models are also being developed. These models mathematically correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the potency of novel, unsynthesized molecules.

Furthermore, computational analysis is crucial for understanding the impact of fluorination on drug properties. The trifluoromethyl group is known to significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions. nih.gov Computational models can predict these effects, guiding medicinal chemists in the strategic placement of fluorine atoms to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Integration in Supramolecular Chemistry and Nanotechnology

The unique electronic and steric properties of the trifluoromethylphenyl group make it an interesting building block for supramolecular chemistry and nanotechnology. The strong electronegativity of the fluorine atoms can lead to specific intermolecular interactions, such as halogen bonding and dipole-dipole interactions, which can be harnessed to direct the self-assembly of complex architectures.

Research on related molecules, such as 9-trifluoromethylxanthenediols, has shown how the trifluoromethyl-phenyl moiety influences crystal packing and the formation of supramolecular motifs. acs.org This understanding can be extrapolated to design novel materials based on this compound that self-assemble into well-defined structures like nanotubes, vesicles, or gels for applications in drug delivery, tissue engineering, or as advanced sensor materials.

In the realm of nanotechnology , this compound and its derivatives can be used to functionalize nanomaterials, such as gold nanoparticles or quantum dots. nih.gov This surface modification can enhance the biocompatibility of the nanomaterials, improve their drug-loading capacity, and enable targeted delivery to specific cells or tissues. The development of pH-responsive hydrogels incorporating functional nanoparticles for controlled drug release is an example of this emerging field. nih.gov

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are becoming central to chemical research and manufacturing, and the lifecycle of this compound is an area ripe for such innovation. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

The aforementioned development of biocatalytic and enzymatic synthesis routes is a cornerstone of this green approach. nih.govnih.govresearchgate.net These methods often use water as a solvent, operate at ambient temperature and pressure, and generate significantly less hazardous waste compared to traditional organic synthesis.

The evaluation and optimization of synthetic routes are increasingly guided by green chemistry metrics . tudelft.nlrsc.org These metrics provide a quantitative assessment of the environmental performance of a chemical process. Key metrics include:

Atom Economy: Measures the efficiency with which atoms from the starting materials are incorporated into the final product.

E-Factor (Environmental Factor): Calculates the total mass of waste produced per unit mass of product. tudelft.nl

Process Mass Intensity (PMI): Represents the ratio of the total mass of all materials (water, solvents, reagents, starting materials) used in a process to the mass of the final product.

By applying these metrics, researchers can identify "hot spots" in a synthetic pathway and target them for improvement, for example, by replacing stoichiometric reagents with catalytic alternatives or by minimizing the use of organic solvents. researchgate.netiupac.org The continuous effort to improve these metrics for the synthesis of this compound and its derivatives will be a key driver of future research.

Green Chemistry MetricDefinitionIdeal Value
Atom Economy(MW of product / Σ MW of reactants) x 100%100%
E-FactorTotal waste (kg) / Product (kg)0
Process Mass Intensity (PMI)Total mass in (kg) / Product mass out (kg)1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.